7,7-Dibromo-6-methyl-3-azabicyclo[4.1.0]heptane
Description
Properties
Molecular Formula |
C7H11Br2N |
|---|---|
Molecular Weight |
268.98 g/mol |
IUPAC Name |
7,7-dibromo-6-methyl-3-azabicyclo[4.1.0]heptane |
InChI |
InChI=1S/C7H11Br2N/c1-6-2-3-10-4-5(6)7(6,8)9/h5,10H,2-4H2,1H3 |
InChI Key |
HCFDAGZZMBDPDF-UHFFFAOYSA-N |
Canonical SMILES |
CC12CCNCC1C2(Br)Br |
Origin of Product |
United States |
Preparation Methods
Cyclopropanation and Ring Construction
One prominent route involves the cyclopropanation of suitable cyclic amines or enamines to generate the bicyclic core. For instance, the cyclopropanation of N-Boc dihydropyrroles or tetrahydropyridines using dichlorocarbene or similar reagents has been demonstrated to produce cyclopropane intermediates that can be transformed into azabicyclic compounds via ring expansion or rearrangement processes.
Intramolecular Cyclization
Following the initial cyclopropanation, intramolecular cyclization strategies are employed. For example, the use of organolithium reagents such as sec-butyllithium at low temperatures (-78°C) facilitates nucleophilic attack on electrophilic centers, leading to the formation of the azabicyclic core. This step often involves the use of protected amino groups (e.g., Boc-protected amines) to control reactivity and selectivity.
Methylation at the 6-Position
The methyl group at the 6-position is introduced via nucleophilic substitution or via methylation of the corresponding precursor:
- Method: Use of methylating agents such as methyl iodide (MeI) or methyl triflate (MeOTf) in the presence of a base (e.g., potassium carbonate) to methylate the nitrogen or carbon centers selectively.
- Alternative Route: Methylation of a precursor with a suitable leaving group at the 6-position, such as a halogen, followed by nucleophilic substitution with methyl groups.
- Reaction Conditions: Typically performed in polar aprotic solvents like acetone or DMF, at room temperature or slightly elevated temperatures, to ensure high yield and selectivity.
Overall Synthetic Route Summary
Alternative Synthetic Strategies
Beyond the classical routes, recent advances include:
- Radical-mediated cyclizations: Utilizing free radical chemistry to construct the bicyclic system efficiently, as demonstrated in recent literature on azabicyclic derivatives.
- Stepwise nucleophilic displacements: Employing disulfonates or dihalides as intermediates for selective functionalization, which allows for the introduction of various substituents, including methyl groups.
Notes on Reaction Optimization and Purification
- Solvent choice: Purified solvents such as dichloromethane, toluene, and methanol are preferred to minimize impurities.
- Temperature control: Low-temperature conditions (-78°C) are often necessary during halogenation and lithiation steps to prevent side reactions.
- Purification: Flash chromatography on silica gel is standard for isolating pure intermediates, with solvent systems optimized based on polarity.
Summary of Key Findings
Chemical Reactions Analysis
7,7-Dibromo-6-methyl-3-azabicyclo[4.1.0]heptane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic reagents.
Reduction Reactions: The compound can be reduced to remove the bromine atoms, often using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidative conditions can modify the bicyclic structure, potentially leading to ring-opening or other transformations.
Common reagents used in these reactions include nucleophiles (e.g., amines, thiols), reducing agents (e.g., lithium aluminum hydride), and oxidizing agents (e.g., potassium permanganate). The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
7,7-Dibromo-6-methyl-3-azabicyclo[4.1.0]heptane has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential bioactivity.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It may be used in the development of new materials or as an intermediate in chemical manufacturing processes
Mechanism of Action
The mechanism by which 7,7-Dibromo-6-methyl-3-azabicyclo[4.1.0]heptane exerts its effects is not fully understood. its interactions with biological molecules likely involve the bromine atoms and the nitrogen atom within its bicyclic structure. These interactions could affect molecular targets such as enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Halogen-Substituted Derivatives
Key Observations :
Functionalized Derivatives
Key Observations :
- Pharmacological Potential: Introduction of aryl (e.g., dichlorophenyl) or alkoxy groups (e.g., methoxymethyl) enhances binding to biological targets, as seen in triple reuptake inhibitors .
- Solubility : Methoxymethyl groups improve aqueous solubility, critical for drug developability .
Biological Activity
Chemical Structure and Properties
7,7-Dibromo-6-methyl-3-azabicyclo[4.1.0]heptane is a bicyclic compound characterized by a unique azabicyclic structure. Its molecular formula is , with a molecular weight of approximately 268.98 g/mol. The compound is known for its brominated derivatives, which are of interest in various biological and chemical applications.
Biological Activity
The biological activity of this compound has been explored primarily in the context of its potential as a ligand for various receptors and its effects on neurotransmitter systems.
Binding Affinity Studies
Research indicates that the compound may exhibit significant binding affinity towards neurotransmitter receptors, particularly those involved in dopaminergic signaling pathways. The specific binding affinities and mechanisms are still under investigation, but preliminary studies suggest that it could interact with dopamine transporters, similar to other azabicyclo compounds.
Case Study 1: Dopamine Transporter Interaction
In a study evaluating various azabicyclic compounds, this compound was tested for its ability to inhibit dopamine uptake in rat brain slices. The results indicated that the compound had a moderate inhibitory effect compared to established dopamine reuptake inhibitors, suggesting potential utility in treating disorders related to dopaminergic dysfunction.
Case Study 2: Neuroprotective Effects
Another investigation focused on the neuroprotective properties of this compound in models of neurodegeneration. It was found that this compound exhibited protective effects against oxidative stress-induced neuronal cell death, which may be attributed to its ability to modulate neurotransmitter release and receptor activity.
Data Table: Biological Activity Summary
Q & A
Q. What role does the nitrogen atom play in the compound’s reactivity under photolytic conditions?
- Methodological Answer : The nitrogen lone pair participates in photoinduced electron transfer, leading to radical intermediates. Time-resolved ESR spectroscopy identifies nitrenium radicals during UV irradiation (254 nm). Protective measures (e.g., amber glassware or radical scavengers like BHT) prevent decomposition during storage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
